

physical and chemical properties of 4-(Difluoromethoxy)-3-fluoroaniline

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-3-fluoroaniline

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Technical Guide: 4-(Difluoromethoxy)-3-fluoroaniline

An In-depth Analysis of a Novel Fluorinated Building Block for Advanced Research and Development

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(Difluoromethoxy)-3-fluoroaniline**, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted data and experimental data from closely related structural analogs. This comparative approach offers valuable insights into its expected characteristics and potential applications.

Introduction

Fluorinated organic molecules are of paramount importance in modern chemistry, offering unique properties that enhance the performance of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. **4-(Difluoromethoxy)-3-fluoroaniline** combines two key fluorine-containing motifs: a difluoromethoxy group and a fluorine substituent on the aniline ring. This unique combination is anticipated to provide enhanced properties, making it a highly attractive building block for the

synthesis of novel compounds with potential applications in various fields of research and development.[1][2]

Physicochemical Properties

Precise experimental data for **4-(Difluoromethoxy)-3-fluoroaniline** is not readily available in public literature. Therefore, the following tables summarize key identifiers and a combination of predicted and experimental data for the target compound and its close structural analogs. This comparative data allows for an estimation of the properties of **4-(Difluoromethoxy)-3-fluoroaniline**.

Table 1: Compound Identifiers

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-(Difluoromethoxy)-3-fluoroaniline	Not Available	C ₇ H ₆ F ₃ NO	177.12
4-(Difluoromethoxy)aniline	22236-10-8	C ₇ H ₇ F ₂ NO	159.13
3-Fluoroaniline	372-19-0	C ₆ H ₆ FN	111.12
4-Fluoroaniline	371-40-4	C ₆ H ₆ FN	111.12
3-(Difluoromethoxy)aniline	22236-08-4	C ₇ H ₇ F ₂ NO	159.13

Table 2: Physical and Chemical Properties (Predicted and Experimental)

Property	4-(Difluoromethoxy)-3-fluoroaniline (Predicted)	4-(Difluoromethoxy)aniline (Analog)	3-Fluoroaniline (Analog)	4-Fluoroaniline (Analog)	3-(Difluoromethoxy)aniline (Analog)
Boiling Point (°C)	-220-240	-	186.1	188	201-202[3]
Melting Point (°C)	Not Available	Not Available	-1.9	-1.9[4]	Solid[3]
Density (g/cm³)	~1.3-1.4	Not Available	1.158	1.1725[5]	1.276[3]
pKa	~3-4	Not Available	3.5	4.65	Not Available
logP	~2.0-2.5	Not Available	1.15	1.15	Not Available

Note: Predicted values are estimations based on computational models and data from structurally similar compounds.

Experimental Protocols

While specific experimental protocols for **4-(Difluoromethoxy)-3-fluoroaniline** are not published, a potential synthetic route can be conceptualized based on established organic chemistry methodologies and published syntheses of related compounds.

Proposed Synthesis of **4-(Difluoromethoxy)-3-fluoroaniline**:

A plausible synthetic pathway could involve the following key steps:

- Nitration: Introduction of a nitro group onto a suitable difluoromethoxy- or fluoro-substituted benzene derivative. For instance, starting from 3-fluoro-4-nitrophenol, one could introduce the difluoromethoxy group.
- Difluoromethylation: The introduction of the difluoromethoxy group can be achieved using various reagents such as chlorodifluoromethane (Freon-22) under basic conditions. A patent

for the preparation of 4-(difluoromethoxy)aniline describes a method where 4-nitrophenol is reacted with sodium hydroxide and then with difluorochloromethane.[6]

- Reduction: The final step would be the reduction of the nitro group to an amine. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or using metal catalysts like iron or tin in acidic media. The synthesis of 4-fluoroaniline can be achieved by the hydrogenation of 4-nitrofluorobenzene.[4]

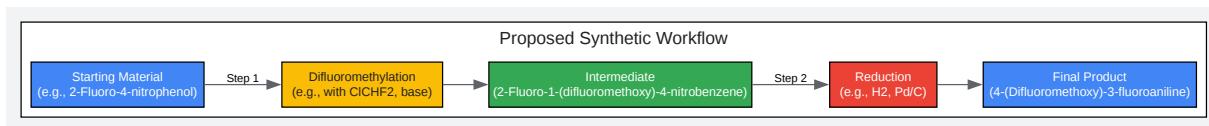
General Analytical Characterization Methods:

The identity and purity of the synthesized **4-(Difluoromethoxy)-3-fluoroaniline** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR would provide detailed information about the molecular structure. For comparison, ^1H NMR data for related compounds like 4-fluoro-3-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline are available.[7][8]
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and C-F stretches.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

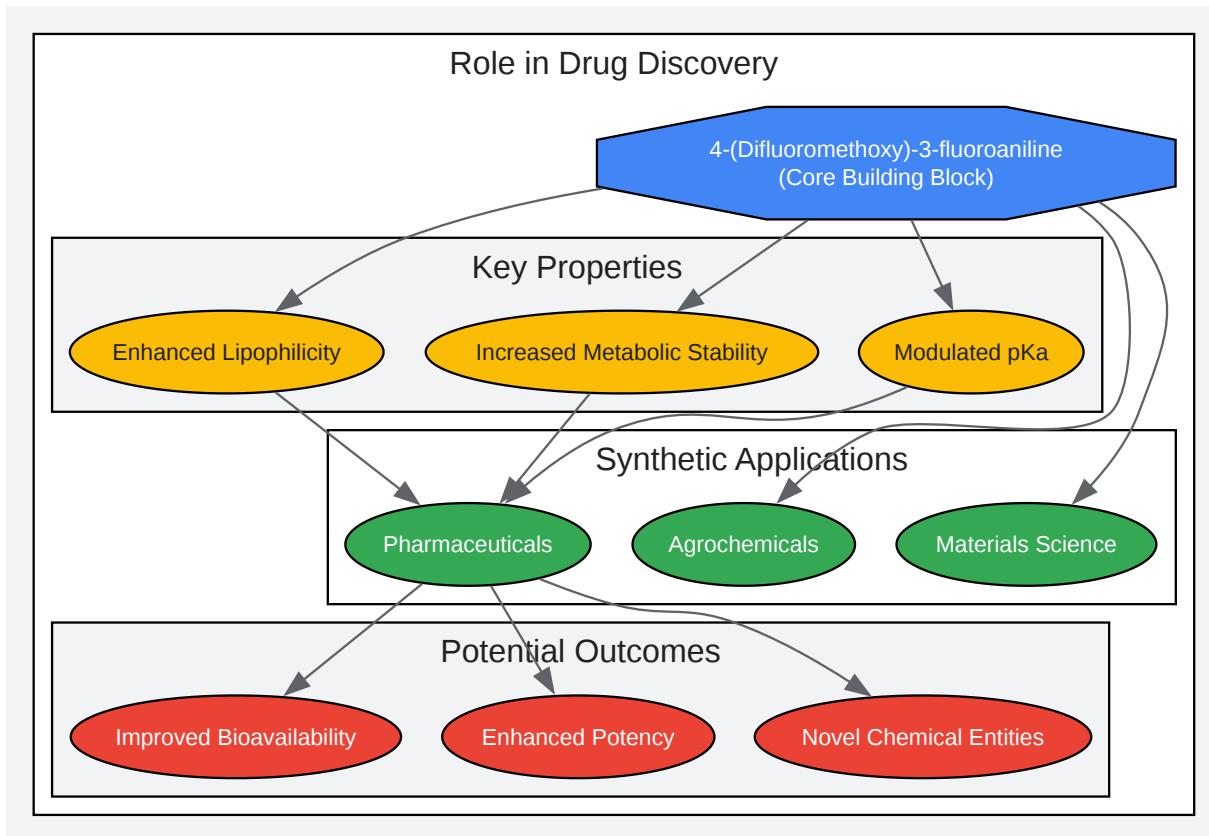
Logical and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential synthetic workflow and the logical relationship of this compound within the broader context of drug discovery.



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Caption: Proposed synthetic workflow for **4-(Difluoromethoxy)-3-fluoroaniline**.

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Caption: Role of **4-(Difluoromethoxy)-3-fluoroaniline** in drug discovery.

Conclusion

4-(Difluoromethoxy)-3-fluoroaniline represents a promising, yet underexplored, building block for the synthesis of novel chemical entities. While direct experimental data is scarce, analysis of its structural analogs suggests that it possesses a desirable combination of physicochemical properties for applications in drug discovery and materials science. The presence of both a difluoromethoxy group and a fluorine substituent is expected to confer enhanced metabolic stability and lipophilicity, making it a valuable tool for medicinal chemists.

Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

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